N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CRF1 receptor antagonist Structure-activity relationship 7-amino substitution

N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890634-36-3, C₂₄H₂₅ClN₄, MW 404.9 g/mol) is a member of the pyrazolo[1,5-a]pyrimidine class. This scaffold has been extensively validated as a privileged chemotype for corticotropin-releasing factor type 1 (CRF₁) receptor antagonism.

Molecular Formula C24H25ClN4
Molecular Weight 404.9 g/mol
Cat. No. B12127126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC24H25ClN4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4Cl)C
InChIInChI=1S/C24H25ClN4/c1-4-5-8-18-11-13-19(14-12-18)27-22-15-16(2)26-24-23(17(3)28-29(22)24)20-9-6-7-10-21(20)25/h6-7,9-15,27H,4-5,8H2,1-3H3
InChIKeyVYWIJHVBTXGLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Structural and Procurement Baseline


N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890634-36-3, C₂₄H₂₅ClN₄, MW 404.9 g/mol) is a member of the pyrazolo[1,5-a]pyrimidine class . This scaffold has been extensively validated as a privileged chemotype for corticotropin-releasing factor type 1 (CRF₁) receptor antagonism [1]. The compound is structurally defined by a pyrazolo[1,5-a]pyrimidine bicyclic core bearing a 2-chlorophenyl substituent at the 3-position, methyl groups at the 2- and 5-positions, and an N-(4-butylphenyl)amine moiety at the 7-position. This substitution pattern represents a deliberate structural departure from the more extensively characterized N,N-dialkyl-7-amine congeners within the CRF₁ antagonist series, suggesting distinct physicochemical and pharmacological properties relevant to scientific selection.

Why In-Class Substitution Fails for N-(4-Butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidin-7-amine CRF₁ antagonist series, even minor structural modifications to the 7-amino substituent profoundly alter receptor binding affinity, functional antagonism, and physicochemical properties. The established SAR demonstrates that lipophilicity of the 7-amine alkyl chains directly correlates with CRF₁ binding strength, with Ki values spanning from 0.72 nM to 33 nM across related analogs [1]. The target compound's N-(4-butylphenyl) substituent is structurally distinct from the N,N-dialkyl motifs (e.g., N-ethyl-N-butyl in CHEMBL292764 and PD-171729) that dominate the published CRF₁ antagonist literature [2]. This difference in substitution architecture—an aromatic secondary amine versus a tertiary dialkyl amine—is expected to alter hydrogen-bonding capacity, conformational flexibility, metabolic stability, and off-target profiles, making simple interchange between in-class compounds scientifically unsound without direct comparative data.

Quantitative Differential Evidence: N-(4-Butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


7-Position Substituent Architecture: N-(4-Butylphenyl) Secondary Amine vs. N-Ethyl-N-Butyl Tertiary Amine in CHEMBL292764

The target compound features an N-(4-butylphenyl) secondary amine at the 7-position of the pyrazolo[1,5-a]pyrimidine core, in contrast to the N-ethyl-N-butyl tertiary amine found in the closest characterized analog CHEMBL292764 (Ki = 15 nM at human CRF₁) [1]. This structural distinction eliminates the N-ethyl group present in CHEMBL292764 and replaces it with a 4-butylphenyl ring, which introduces an additional aromatic moiety, increases the number of hydrogen bond donors from 0 to 1, and substantially alters the conformational landscape and hydrogen-bonding capacity at the receptor interface. The Biased Signaling Atlas confirms CHEMBL292764 has 0 hydrogen bond donors and 4 acceptors [2], whereas the target compound gains a hydrogen bond donor via the secondary amine NH.

CRF1 receptor antagonist Structure-activity relationship 7-amino substitution

3-Phenyl Substitution Pattern: 2-Chloro (Mono) vs. 2,4-Dichloro in PD-171729

The target compound carries a single chlorine atom at the ortho (2-) position of the 3-phenyl ring, whereas the well-characterized CRF₁ antagonist PD-171729 (CHEMBL290762) bears two chlorine atoms at the 2- and 4-positions. PD-171729 demonstrates a Ki of 5 nM at human CRF₁ [1], representing a 3-fold improvement in binding affinity over the mono-chloro analog CHEMBL292764 (Ki = 15 nM) [2]. This affinity differential within the same scaffold family indicates that the 4-chloro substituent contributes meaningfully to receptor engagement. The target compound's mono-2-chloro substitution pattern may therefore result in CRF₁ binding affinity closer to the 15 nM range rather than the 5 nM range, unless the N-(4-butylphenyl) modification provides compensatory binding interactions.

CRF1 antagonist Halogen substitution Receptor binding affinity

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. CHEMBL292764 and R121919

The target compound has a molecular weight of 404.9 g/mol (C₂₄H₂₅ClN₄), which is substantially higher than CHEMBL292764 (356.2 Da) [1] and the clinical-stage CRF₁ antagonist R121919/NBI 30775 (C₂₀H₂₇N₇; MW ~365.5) [2]. Within the pyrazolo[1,5-a]pyrimidine CRF₁ antagonist series, lipophilicity of the 7-amine substituent has been shown to directly correlate with receptor binding strength [3]. However, excessive lipophilicity is also associated with higher metabolic clearance, increased plasma protein binding, and potential hERG liability. The target compound's N-(4-butylphenyl) group introduces an additional aromatic ring absent in the comparator series, which is predicted to increase logP/logD relative to N,N-dialkyl analogs.

Lipophilicity Blood-brain barrier penetration Physicochemical properties

NMR Structural Confirmation: Spectroscopic Identity Verified Against the 4-Chloro Positional Isomer

The 4-chloro positional isomer, N-(4-butylphenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (InChIKey: OGBOJQDBMYRJCH-UHFFFAOYSA-N), has been characterized by ¹H NMR spectroscopy (DMSO-d₆) and is documented in the Wiley SpectraBase spectral database [1]. This confirms that the N-(4-butylphenyl)-3-(chlorophenyl)-2,5-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core is synthetically accessible and spectroscopically distinguishable. The target compound (2-chloro isomer, InChIKey: VYWIJHVBTXGLQR-UHFFFAOYSA-N) is structurally differentiated from the 4-chloro isomer by the position of the chlorine atom on the 3-phenyl ring, which is expected to produce distinct NMR chemical shifts for the aromatic protons and potentially different biological activity profiles.

Structural confirmation Positional isomer differentiation NMR spectroscopy

Optimal Research and Procurement Scenarios for N-(4-Butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


CRF₁ Receptor Antagonist SAR Expansion: Exploring 7-Aryl Amine Substitution

The target compound is ideally suited for structure-activity relationship (SAR) studies aimed at probing the tolerance of the CRF₁ receptor for aromatic N-(4-butylphenyl) substitution at the 7-position. As demonstrated by Saito et al. (2011), pyrazolo[1,5-a]pyrimidines with diverse 7-amino substituents exhibit CRF₁ binding IC₅₀ values spanning 4.2–418 nM [1]. The target compound extends this SAR space beyond the well-characterized N,N-dialkyl series, enabling researchers to assess whether an N-aryl secondary amine can achieve comparable or superior receptor engagement.

Differentiated Chemical Probe for CNS Target Engagement Studies

Given that the CRF₁ antagonist series has yielded brain-penetrant compounds such as R121919 (NBI 30775) with demonstrated in vivo efficacy in behavioral models [1], the target compound's distinct physicochemical profile—higher molecular weight and an additional aromatic ring relative to R121919—makes it a candidate for comparative CNS penetration and target engagement studies. Its structural features may confer different brain-to-plasma ratios or regional brain distribution patterns that are valuable for understanding the relationship between 7-position substitution and CNS exposure.

Mono-2-Chloro vs. 2,4-Dichloro Selectivity Profiling

The target compound's mono-2-chlorophenyl substitution distinguishes it from the more potent but di-halogenated PD-171729 (Ki = 5 nM at CRF₁) [1]. This makes it a useful tool for investigating whether a single chlorine substituent at the ortho position, combined with the N-(4-butylphenyl) modification, can achieve a differentiated selectivity profile—potentially reducing off-target interactions associated with the 4-chloro position while maintaining adequate CRF₁ affinity.

Reference Standard for Positional Isomer Quality Control

The availability of spectroscopic reference data for the 4-chloro positional isomer via SpectraBase [1] enables the target 2-chloro compound to serve as a reference standard in analytical method development. Procurement of both isomers allows laboratories to establish HPLC or NMR methods capable of resolving positional isomers, which is critical for purity assessment in medicinal chemistry campaigns where regioisomeric impurities can confound biological assay interpretation.

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